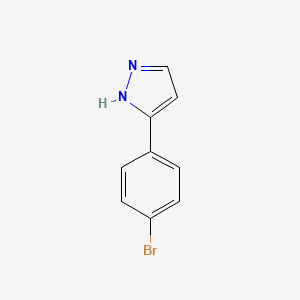

3-(4-Bromophenyl)-1H-pyrazole

Overview

Description

3-(4-Bromophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

Materials Science: The compound is used in the development of organic semiconductors and liquid crystal materials.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3-(3-Bromophenyl)-1H-pyrazole: Similar structure but with the bromine atom at the 3-position of the phenyl ring.

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a pyrazole ring.

3-(4-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with additional functional groups.

Uniqueness

3-(4-Bromophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound in various research and industrial applications.

Biological Activity

3-(4-Bromophenyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. The compound has been shown to exhibit antibacterial, anti-inflammatory, and other pharmacological activities.

Target Enzymes and Pathways

- Acetylcholinesterase Inhibition : this compound has been reported to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially providing therapeutic effects in neurological disorders.

- DNA Gyrase Inhibition : Related compounds have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is critical for the antibacterial activity observed in certain derivatives of pyrazole .

The compound’s interactions with cellular components significantly influence its biological effects:

- Oxidative Stress Modulation : Research indicates that this compound can modulate pathways involving reactive oxygen species (ROS) and lipid peroxidation, impacting cellular oxidative stress responses.

- Cell Signaling Pathways : The compound influences various signaling pathways, including those involving nitric oxide and superoxide, which are vital in cellular metabolism and stress responses.

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of this compound and its derivatives:

- Minimum Inhibitory Concentration (MIC) : In one study, derivatives showed significant antibacterial activity against Bacillus subtilis with MIC values ranging from 0.78 µg/mL to 12.50 µg/mL, comparable to standard antibiotics like penicillin .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that specific substitutions on the pyrazole ring enhance antibacterial efficacy. For example, compound variations demonstrated improved inhibition against Staphylococcus aureus DNA gyrase with IC50 values as low as 0.15 µg/mL .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound exhibits anti-inflammatory effects:

- Cytokine Inhibition : Compounds derived from this pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

- Mechanisms of Action : The anti-inflammatory effects are believed to stem from the modulation of signaling pathways associated with inflammation and pain response mechanisms.

Case Studies

Several studies have illustrated the biological activity of this compound:

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDGTEBHVOKDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370834 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-46-9 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole derivatives against DNA gyrase?

A1: While the provided research doesn't explicitly detail the mechanism for this specific compound family, one study highlights that a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. Though the precise interaction isn't fully elucidated, the study demonstrates that compound 3k, a member of this family, effectively inhibits both Staphylococcus aureus and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively . This suggests a direct interaction with the enzyme, potentially disrupting its function in bacterial DNA replication.

Q2: How does the structure of this compound derivatives influence their activity against DNA gyrase?

A2: The study exploring N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs emphasizes the importance of structure-activity relationships . While specific modifications and their effects aren't detailed within the abstracts, the research utilized biological testing combined with docking simulations to understand how structural changes within this compound family impact their interaction with DNA gyrase and their resulting inhibitory potency.

Q3: What is the crystal structure of a representative this compound derivative?

A3: Research on Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate provides insights into the crystal structure of a molecule within this family . The study reveals that the pyrazole ring exhibits specific spatial orientations: an 88.00° dihedral angle with the phenyl ring and a 5.78° angle with the bromophenyl ring . Furthermore, weak intermolecular C—H⋯O hydrogen bonds contribute to the molecule's crystal packing .

Q4: Are there other potential therapeutic applications for this compound derivatives beyond antibacterial activity?

A4: Yes, research suggests that tri-substituted pyrazole derivatives, which encompass the this compound scaffold, hold potential as anticancer agents . Another study focuses on the synthesis and characterization of novel 1,3,4-trisubstituted pyrazoles, evaluating their cytotoxic activity against a range of tumor cell lines . These findings point towards a broader application of these compounds in tackling diverse therapeutic areas beyond bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.